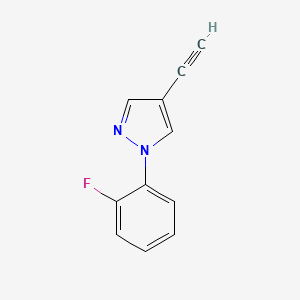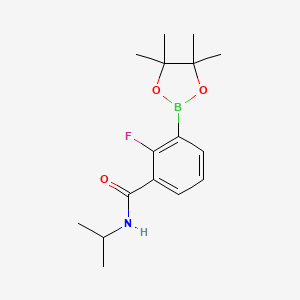
m-PEG2-DBCO
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
m-PEG2-DBCO is a monodisperse polyethylene glycol (PEG) reagent that facilitates copper-free click chemistry through the reaction of dibenzocyclooctyne (DBCO) with azide groups. This compound is widely used in bioconjugation and bioorthogonal chemistry due to its ability to form stable triazole linkages without the need for a copper catalyst .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG2-DBCO typically involves the conjugation of a PEG chain with a DBCO moiety. The reaction conditions often include mild temperatures and the absence of copper catalysts to prevent potential cytotoxicity. The PEG chain provides solubility and biocompatibility, while the DBCO group enables efficient click chemistry reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and consistency. The process includes rigorous purification steps such as chromatography to remove impurities and achieve the desired product quality.
化学反応の分析
Types of Reactions
m-PEG2-DBCO primarily undergoes click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction forms a stable triazole linkage between the DBCO group and azide-functionalized molecules .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include azide-functionalized biomolecules or polymers. The reaction conditions are typically mild, occurring at room temperature and in aqueous or organic solvents .
Major Products Formed
The major products formed from the reactions of this compound are triazole-linked conjugates. These conjugates are stable and can be used in various applications, including drug delivery, imaging, and diagnostics .
科学的研究の応用
m-PEG2-DBCO has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry.
Biology: Facilitates the labeling and tracking of biomolecules in live cells and organisms.
Medicine: Employed in the development of targeted drug delivery systems and diagnostic agents.
Industry: Utilized in the production of functionalized materials and surfaces for various industrial applications .
作用機序
The mechanism of action of m-PEG2-DBCO involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The DBCO group, due to its strained ring structure, reacts rapidly with azide groups to form a stable triazole linkage. This reaction is bioorthogonal, meaning it occurs without interfering with biological processes, making it ideal for in vivo applications .
類似化合物との比較
Similar Compounds
DBCO-PEG2-DBCO: Contains two terminal DBCO groups, allowing for dual functionalization.
Methyltetrazine-PEG2-DBCO: Used for designing targeted therapeutics and imaging agents.
Mal-PEG-DBCO: Contains a maleimide group for thiol-reactive conjugation.
Uniqueness
m-PEG2-DBCO is unique due to its monodisperse nature and ability to perform copper-free click chemistry, which is crucial for applications where copper toxicity is a concern. Its PEG chain enhances solubility and biocompatibility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
特性
分子式 |
C24H26N2O4 |
|---|---|
分子量 |
406.5 g/mol |
IUPAC名 |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-(2-methoxyethoxy)ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C24H26N2O4/c1-29-16-17-30-15-14-25-23(27)12-13-24(28)26-18-21-8-3-2-6-19(21)10-11-20-7-4-5-9-22(20)26/h2-9H,12-18H2,1H3,(H,25,27) |
InChIキー |
MSDBUVAFXGJQTF-UHFFFAOYSA-N |
正規SMILES |
COCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


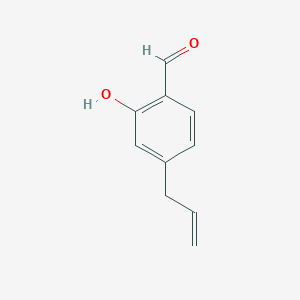
![[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B13725287.png)
![2-Amino-7-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13725292.png)
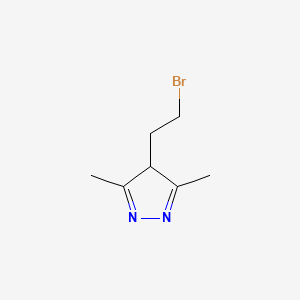
![1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-prop-2-ynyl-oxime](/img/structure/B13725304.png)
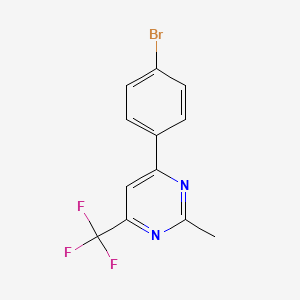

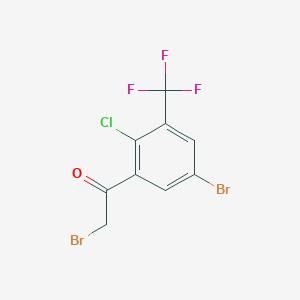
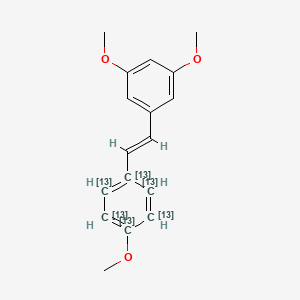
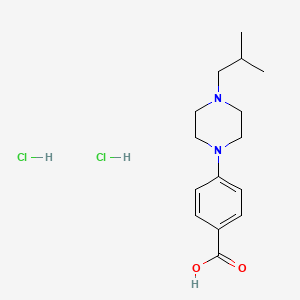
![(4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B13725340.png)

